molecular formula C18H17NO4 B1590962 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 22914-95-0

2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B1590962
CAS No.: 22914-95-0
M. Wt: 311.3 g/mol
InChI Key: ACQYZSFXPXXIHL-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (2-Benzyloxycarbonyl-THIQ) is an organic compound with a wide variety of uses in scientific research. It is a colorless solid that is difficult to dissolve in water but is soluble in many organic solvents. 2-Benzyloxycarbonyl-THIQ is widely used in organic synthesis and has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Antagonism of the Glycine Site on the NMDA Receptor

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These compounds demonstrate how modifications in chemical structure can affect their potency and binding characteristics, important for understanding receptor interactions (Carling et al., 1992).

Role in Peptide Design

Tetrahydroisoquinoline-4-carboxylic acid, a structural component of this compound, has been used in the design of model tetrapeptides. These peptides, containing both enantiomers of this compound, have shown to induce a reverse-turn conformation, suggesting potential applications in the development of peptide-based drugs (Bucci et al., 2017).

Functionalization in Chemical Synthesis

The compound has been utilized in chemical syntheses, such as the functionalization of cyclic amines and carbon-carbon bond formation under metal-free conditions. These applications are essential in developing novel synthetic pathways and molecules for various scientific purposes (Kang et al., 2015).

Novel Synthesis Methods

A novel synthesis of constrained amino acids like Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, designed by extending the aromatic system of similar compounds, highlights the versatility and potential of these molecules in synthetic chemistry (Wang & Mosberg, 1995).

Applications in Redox Chemistry

Research into redox-annulations of cyclic amines, including 1,2,3,4-tetrahydroisoquinoline, demonstrates the compound's relevance in redox chemistry. This area of study is crucial for understanding various biological and chemical processes (Rickertsen et al., 2020).

Properties

IUPAC Name

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQYZSFXPXXIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571729
Record name 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22914-95-0
Record name 2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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